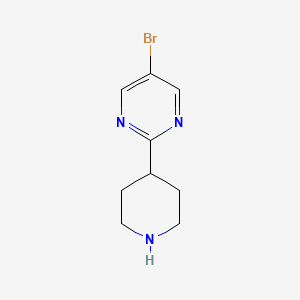

5-Bromo-2-(piperidin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN3 |

|---|---|

Molecular Weight |

242.12 g/mol |

IUPAC Name |

5-bromo-2-piperidin-4-ylpyrimidine |

InChI |

InChI=1S/C9H12BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 |

InChI Key |

QMBBVRKIUUMGJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for 5-Bromo-2-(piperidin-4-yl)pyrimidine

One-Step Reaction Approaches for 5-Bromo-2-Substituted Pyrimidines

One-pot syntheses are highly desirable in organic chemistry as they offer a streamlined approach to complex molecules, minimizing waste and saving time. The direct formation of the 5-bromo-2-substituted pyrimidine (B1678525) core in a single step is a significant advancement.

A notable one-step approach involves the condensation of 2-bromomalonaldehyde (B19672) with an appropriate amidine compound. This method provides a direct route to 5-bromo-2-substituted pyrimidines. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or base. The key to this synthesis is the formation of the pyrimidine ring through a sequence of condensation and cyclization reactions.

The general mechanism involves the initial reaction of the amidine with one of the aldehyde groups of 2-bromomalonaldehyde to form a mono-condensation product. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining aldehyde group, leading to the formation of a dihydropyrimidine (B8664642) intermediate. Subsequent elimination of water results in the aromatic pyrimidine ring. The presence of the bromine atom on the malonaldehyde precursor directly installs the bromo-substituent at the 5-position of the pyrimidine ring.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| 2-Bromomalonaldehyde | Guanidine (B92328) | Acidic | 2-Amino-5-bromopyrimidine | High |

| 2-Bromomalonaldehyde | Acetamidine | Basic | 5-Bromo-2-methylpyrimidine | Moderate |

This table presents representative examples of one-step pyrimidine synthesis. The specific synthesis of this compound via this method would require the corresponding piperidin-4-yl amidine.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of polysubstituted heterocycles. For compounds like this compound, controlling the position of substitution on the pyrimidine ring is paramount. Nucleophilic aromatic substitution (SNAr) reactions on dihalogenated pyrimidines are a common strategy where regioselectivity is a key challenge.

The introduction of the piperidin-4-yl moiety at the 2-position of a 5-brominated pyrimidine core can be achieved through nucleophilic aromatic substitution. Starting with a precursor such as 5-bromo-2-chloropyrimidine, the piperidine (B6355638) nitrogen acts as a nucleophile, displacing the chlorine atom at the C2 position. The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. The carbon at the 2-position is generally more electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing effect of the two ring nitrogens.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent and temperature can significantly influence the reaction rate and yield.

The mechanism of nucleophilic aromatic substitution on halogenated pyrimidines generally proceeds through a two-step addition-elimination pathway, involving a Meisenheimer-like intermediate.

Nucleophilic Attack: The secondary amine (piperidin-4-yl derivative) attacks the electron-deficient carbon atom (C2) of the 5-bromopyrimidine (B23866) ring, which bears a leaving group (e.g., chlorine). This step is typically the rate-determining step and leads to the formation of a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, stabilized by the electron-withdrawing nitrogen atoms.

Leaving Group Departure: The leaving group (e.g., chloride ion) is then expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored. This step is usually fast.

The regioselectivity of the initial nucleophilic attack is a crucial factor. In 2,5-dihalopyrimidines, the C2 position is generally more activated towards nucleophilic attack than the C5 position. This is because the negative charge in the Meisenheimer intermediate formed by attack at C2 can be delocalized onto both nitrogen atoms, providing greater stabilization. In contrast, attack at C5 results in a less stable intermediate where the charge is not as effectively delocalized.

Factors such as the nature of the nucleophile, the leaving group, and the presence of other substituents on the pyrimidine ring can influence the regioselectivity. In some cases, a mixture of isomers may be obtained, necessitating careful control of reaction conditions to favor the desired product. This can be understood in terms of kinetic versus thermodynamic control. libretexts.orgwikipedia.orgyoutube.comjackwestin.comlibretexts.org The kinetically favored product is the one that is formed fastest (lower activation energy), while the thermodynamically favored product is the most stable one. libretexts.orgwikipedia.orgyoutube.comjackwestin.comlibretexts.org For nucleophilic attack on dihalopyrimidines, the attack at the more electrophilic position (typically C2 or C4/C6) is usually kinetically favored. wuxiapptec.comstackexchange.com

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgatlanchimpharma.comwikipedia.org These methods are particularly valuable for the synthesis of this compound, allowing for the direct coupling of a piperidine moiety to the pyrimidine core.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. beilstein-journals.orgatlanchimpharma.comwikipedia.org This reaction can be employed to couple a piperidine derivative with a 2-halo-5-bromopyrimidine. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 5-bromo-2-chloropyrimidine), forming a palladium(II) complex.

Amine Coordination and Deprotonation: The amine (piperidine derivative) coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation, each with its own advantages in terms of reactivity and substrate scope.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 100 | Good |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | Excellent |

| PdCl2(dppf) | - | NaOtBu | THF | 80 | Moderate |

This table provides a summary of typical conditions for palladium-catalyzed amination reactions. The specific conditions for the synthesis of this compound may vary.

Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling reaction. acs.orgmdpi.comnih.gov This reaction involves the coupling of an organoboron compound with an organic halide. In the context of synthesizing this compound, one could envision coupling a piperidine-containing boronic acid or ester with a 2-halo-5-bromopyrimidine. The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (transfer of the piperidine group from boron to palladium), and reductive elimination.

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile tool in organic synthesis. acs.orgmdpi.comnih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 5-Bromo-2-chloropyrimidine | N-Boc-piperidine-4-boronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | High |

| 2-Iodo-5-bromopyrimidine | Piperidine-4-boronic acid pinacol (B44631) ester | PdCl2(dppf) | CsF | THF | Good |

This table illustrates potential Suzuki-Miyaura coupling strategies for the synthesis of the target compound.

Derivatization and Functionalization Strategies of the Core Scaffold

The core scaffold of this compound is amenable to a variety of derivatization and functionalization strategies. These modifications are primarily focused on the piperidine nitrogen and the C5-bromo substituent of the pyrimidine ring, allowing for systematic structural exploration.

The secondary amine within the piperidine moiety is a nucleophilic center that can readily undergo a range of chemical transformations. These modifications are fundamental for altering the steric and electronic properties of the molecule. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This involves the introduction of alkyl groups onto the piperidine nitrogen. The reaction typically proceeds via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones.

N-Acylation: Acyl groups can be introduced by reacting the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net These reactions form robust amide bonds and are useful for introducing a wide array of functional groups. researchgate.netsemanticscholar.org The selectivity of acylation can be high for primary amines in the presence of secondary amines. researchgate.net

N-Arylation: The introduction of aryl or heteroaryl groups at the piperidine nitrogen is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This allows for the connection of the piperidine ring to other aromatic systems.

These modifications allow for the fine-tuning of the molecule's properties, which is a critical aspect of structure-activity relationship (SAR) studies. mdpi.comresearchgate.net

Table 1: Representative Reactions for Modification of the Piperidine Nitrogen

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| N-Alkylation | Alkyl Halide | Iodomethane | N-Methyl Piperidine |

| Reductive Amination | Aldehyde/Ketone | Acetone, NaBH(OAc)₃ | N-Isopropyl Piperidine |

| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetyl Piperidine (Amide) |

| N-Arylation | Aryl Halide | Bromobenzene, Pd Catalyst | N-Phenyl Piperidine |

The bromine atom at the C5 position of the pyrimidine ring serves as a versatile synthetic handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful methods for this purpose. nih.gov

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of C-C bond formation, enabling the coupling of the 5-bromopyrimidine core with a vast array of aryl, heteroaryl, or vinyl boronic acids or esters. mdpi.comnih.govrsc.org The reaction is typically catalyzed by a palladium(0) species, generated in situ, and requires a base and a suitable phosphine (B1218219) ligand. mdpi.com This methodology allows for the synthesis of biaryl and heteroaryl-pyrimidine structures.

Buchwald-Hartwig Amination: This is a premier method for forming C-N bonds. wikipedia.orglibretexts.org It facilitates the coupling of the 5-bromopyrimidine scaffold with a wide range of primary and secondary amines, including anilines, alkylamines, and other heterocycles. researchgate.net Similar to the Suzuki reaction, it employs a palladium catalyst, a phosphine ligand, and a base. nih.gov This transformation replaces the bromine atom with a substituted amino group, significantly expanding the structural diversity of the derivatives.

Table 2: Typical Conditions for Cross-Coupling Reactions on Bromo-Heteroaromatics

| Reaction | Catalyst (Precursor) | Ligand | Base | Solvent | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, XPhos | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, BrettPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | C-N |

The dual reactivity of the this compound scaffold at the piperidine nitrogen and the C5-bromo position provides a robust platform for generating large libraries of analogues for structural exploration. nih.gov By systematically varying the substituents at these two sites, researchers can conduct thorough structure-activity relationship (SAR) studies. researchgate.netmdpi.com

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis and transformation of pyrimidine derivatives is crucial for optimizing reaction conditions and predicting outcomes.

The pyrimidine ring can participate in cycloaddition reactions, which are powerful tools for constructing more complex cyclic systems. researchgate.net Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is electron-deficient and can undergo inverse-electron-demand Diels-Alder (IEDDA) reactions. mdpi.comorganic-chemistry.org

In a typical IEDDA mechanism, the electron-deficient diene (the pyrimidine ring) reacts with an electron-rich dienophile (e.g., an enamine or ynamine). nih.gov The reaction proceeds through a concerted or stepwise pathway involving the formation of a bicyclic intermediate. This intermediate can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small stable molecule, to yield a new heterocyclic ring. mdpi.com The substituents on the pyrimidine ring, such as the C5-bromo group, can influence the regioselectivity and rate of the cycloaddition by modulating the electronic properties of the diene system. While direct studies on this compound may be limited, the general principles derived from studies on related 1,2,3-triazines and other pyrimidines provide a strong mechanistic framework. mdpi.comnih.gov Other cycloaddition pathways, such as [2+2] photocycloadditions, have also been mechanistically studied for pyrimidine bases like uracil (B121893) and thymine. acs.org

Stereocontrol is a critical consideration in the synthesis of complex molecules, particularly when chiral centers are present or introduced. While the parent this compound is achiral, derivatization can introduce stereocenters, for example, by functionalizing the piperidine ring at positions other than C4 or by adding a chiral substituent to the nitrogen.

The stereoselective synthesis of substituted piperidines is a well-developed field. nih.gov Catalysts and reagents play a pivotal role in controlling the stereochemical outcome of these reactions.

Catalyst-Controlled C-H Functionalization: Dirhodium catalysts have been shown to mediate site-selective and stereoselective C-H functionalization of piperidine rings. The choice of chiral ligand on the rhodium catalyst, in conjunction with the nitrogen protecting group, can direct functionalization to specific positions (e.g., C2, C3, or C4) with high levels of diastereoselectivity and enantioselectivity. nih.gov

Substrate-Controlled Reactions: In many cases, existing stereocenters on the starting material can direct the stereochemical outcome of subsequent reactions. For instance, bromoetherification of lactam-tethered alkenols can proceed with high diastereoselectivity to form fused ring systems. rsc.org

Hydrogenation: The catalytic hydrogenation of substituted pyridine (B92270) precursors is a common method for synthesizing chiral piperidines. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, can facilitate enantioselective reduction to provide specific stereoisomers. nih.gov

These principles of stereocontrol are directly applicable to the synthesis of complex, chirally-defined derivatives originating from the this compound scaffold.

Table 3: Examples of Reagents and Catalysts for Stereocontrol in Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Type of Control | Outcome | Reference |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ | Catalyst-controlled | High diastereoselectivity and enantioselectivity | nih.gov |

| Hydrogenation | Raney-Ni | Reagent-controlled | Stereoselective reduction of pyridinium (B92312) salts | nih.gov |

| Reductive Cyclization | H₂, Pd/C | Substrate-controlled | Diastereoselective cyclization of amino acetals | nih.gov |

| Bromoetherification | N-Bromosuccinimide | Substrate-controlled | Regio- and diastereoselective cyclization | rsc.org |

Theoretical and Computational Studies of 5 Bromo 2 Piperidin 4 Yl Pyrimidine

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecular properties. These methods are fundamental in elucidating the electronic structure and reactivity of 5-Bromo-2-(piperidin-4-yl)pyrimidine.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. ijcce.ac.irscirp.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, provide reliable data on geometry, electronic properties, and vibrational frequencies. ijcce.ac.irresearchgate.netirjweb.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com For this compound, this process involves calculating the molecular energy at various atomic arrangements to find the structure with the minimum energy. scirp.org This optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic systems indicate that DFT methods, such as B3LYP with a basis set like 6-311G++(d,p), can accurately predict these structural parameters. irjweb.comirjweb.com The resulting data is essential for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative as specific experimental or computational data for this exact molecule was not found in the search results. The values are based on typical bond lengths and angles for similar chemical structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-N (pyrimidine) | ~1.34 Å | |

| C-C (pyrimidine) | ~1.39 Å | |

| C-N (piperidine) | ~1.47 Å | |

| Bond Angle | N-C-N (pyrimidine) | ~126° |

| C-C-Br (pyrimidine) | ~118° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ijcce.ac.irresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and polarizability. scirp.orgirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarized. irjweb.com For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and substituents, while the LUMO is also localized on the ring system, indicating that charge transfer can occur within the molecule. scirp.orgirjweb.com

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table illustrates typical values for similar heterocyclic compounds as specific data for this compound was not available in search results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.3 to -6.8 |

| ELUMO | -1.8 to -0.9 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is used to predict how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. irjweb.comresearchgate.net The map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring, highlighting them as sites for hydrogen bonding or coordination. Positive potential (blue) might be observed around the hydrogen atoms of the piperidine (B6355638) ring's N-H group.

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into how the molecule moves, flexes, and changes its shape in different environments (e.g., in a solvent like water). mdpi.comnih.gov

For this compound, MD simulations are essential for conformational analysis. The piperidine ring can adopt different conformations (such as chair, boat, or twist-boat), and the orientation of the piperidine ring relative to the pyrimidine ring can vary. mdpi.com These simulations can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.com Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a protein. rsc.orgekb.eg

Exploration of Conformational Space

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility primarily arises from the piperidine ring and the rotatable single bond connecting it to the pyrimidine core.

The saturated piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net The relative orientation of the pyrimidine and piperidine rings is determined by rotation around the bond linking them. The presence of the bulky bromine atom on the pyrimidine ring can create steric hindrance, influencing the preferred dihedral angle and potentially preventing a fully coplanar arrangement between the two ring systems. researchgate.net In structurally related molecules, such as certain kinase inhibitors, the flexibility of the piperidine moiety is considered crucial for allowing the ligand to adapt and fit into different binding environments. mdpi.com Conformational analysis of similar heterocyclic scaffolds has shown that restricting the free rotation of bonds connecting cyclic moieties can significantly impact biological activity. mdpi.com

Analysis of Intramolecular Interactions

The stability of specific conformers is governed by a balance of intramolecular forces. In a related brominated compound, the dihedral angle between two rings was significantly influenced by the steric effect of an ortho-bromine substituent. researchgate.net This suggests that in this compound, steric repulsion between the bromine atom and the nearby piperidine ring plays a crucial role in defining the molecule's preferred three-dimensional shape.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. jetir.org This method is instrumental in drug discovery for elucidating binding modes and predicting the affinity of pyrimidine derivatives for their biological targets. nih.govremedypublications.com In silico studies, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) tests, complement docking to assess the drug-likeness of synthesized compounds. bohrium.com

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations predict that this compound binds within the active site of target proteins, with its orientation stabilized by a network of non-covalent interactions. jetir.org The binding affinity, often expressed as a docking score or binding energy, is a measure of the strength of this interaction. For pyrimidine-based kinase inhibitors, these interactions are critical for achieving high potency. unimi.itnih.gov Studies on various pyrimidine derivatives show a range of binding affinities depending on the specific target protein and the substitution pattern on the pyrimidine scaffold. remedypublications.com

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyridopyrimidine Derivative | Dopamine 3 (3PBL) | -8.5 to -9.5 | jetir.org |

| Pyrazolo[3,4-d]pyrimidine | CDK2 | Not specified | jetir.org |

| 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | PI3Kα | IC50 = 1.08 µM (R-isomer) | nih.gov |

Hydrogen Bonding Networks

Hydrogen bonds are among the most important interactions for determining binding specificity and affinity. The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors, while the N-H group of the piperidine ring can act as a hydrogen bond donor. These functional groups frequently form hydrogen bonds with the backbone or side-chain residues of the target protein. mdpi.com A well-ordered hydrogen bonding network is often crucial for catalysis and stabilizing reaction intermediates. nih.gov In protein-ligand complexes, these bonds commonly involve amino acid residues such as aspartate, glutamate (B1630785), serine, and threonine. nih.govacs.org

| Ligand Group | Role | Potential Protein Partner (Amino Acid Residue) |

|---|---|---|

| Pyrimidine Ring Nitrogens | Acceptor | Backbone N-H groups; Side-chain -OH (Ser, Thr, Tyr); Side-chain -NH (Lys, Arg) |

| Piperidine N-H | Donor | Backbone C=O groups; Side-chain C=O (Asp, Glu); Side-chain -OH (Ser, Thr, Tyr) |

Hydrophobic Interactions and π-π Stacking

Hydrophobic interactions and π-π stacking are critical for anchoring the ligand within the binding pocket of a protein. The aromatic pyrimidine ring of the compound can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov Such interactions are known to drive the self-aggregation of molecules in aqueous environments and are significant in ligand binding. nih.gov

Role of Halogen Bonds in Molecular Interactions

The bromine atom in this compound can participate in halogen bonding, a highly directional non-covalent interaction. nih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. acs.org This electrophilic region can interact favorably with a Lewis base or a nucleophilic site. nih.gov

In the context of a protein binding site, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the backbone carbonyl oxygens or the side-chain carboxylate oxygens of aspartate and glutamate residues. acs.org The ability of bromine to form these bonds makes it a valuable substituent in medicinal chemistry for enhancing ligand affinity and selectivity. nih.gov

| Characteristic | Description |

|---|---|

| Halogen Bond Donor | The bromine atom on the pyrimidine ring (R-Br) nih.gov |

| Halogen Bond Acceptor | Lewis bases, such as carbonyl oxygens (from protein backbone), carboxylate groups (Asp, Glu), or hydroxyl groups (Ser, Thr) acs.org |

| Interaction Nature | Primarily electrostatic, with a significant contribution from dispersion acs.org |

| Geometry | Highly directional, with the R-Br···Acceptor angle approaching 180° nih.gov |

Homology Modeling for Target Exploration

Homology modeling, also known as comparative modeling, is a powerful computational technique used to predict the three-dimensional (3D) structure of a protein when its experimental structure has not been determined by methods like X-ray crystallography or NMR spectroscopy. nih.govnih.govnih.gov This method is based on the principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. nih.gov In the context of drug discovery, if this compound is identified as a hit compound from a high-throughput screen, but the 3D structure of its biological target is unknown, homology modeling can be employed to generate a reliable model of the target protein. This model is crucial for subsequent structure-based drug design efforts. uniroma1.itresearchgate.net

The process of homology modeling involves several key steps, which are essential for creating an accurate and useful model of the target protein. nih.govnih.gov The quality of the final model is highly dependent on the sequence identity between the target and the template structure; models built on templates with over 50% sequence identity are often considered accurate enough for drug design applications. nih.gov

Table 1: Key Steps in Homology Modeling for a Novel Target

| Step | Description | Key Considerations |

|---|---|---|

| 1. Template Identification | The amino acid sequence of the target protein is used to search protein structure databases (e.g., Protein Data Bank - PDB) for homologous proteins with known experimental structures (templates). nih.gov | The primary criterion for template selection is high sequence identity. The resolution of the crystal structure and the presence of co-crystallized ligands are also important factors. |

| 2. Sequence Alignment | The target sequence is aligned with the template sequence(s). This step is critical as any errors in the alignment will directly result in an incorrect 3D model. nih.gov | Alignments for sequences with high identity are generally straightforward. For lower identity, more sophisticated methods are required to correctly place insertions and deletions (indels), which often occur in loop regions. |

| 3. Model Building | A 3D model of the target protein's backbone is constructed based on the coordinates of the aligned template structure. The non-conserved side chains are then added to the backbone. | This step involves copying the coordinates of the conserved residues from the template to the model. For non-conserved residues, side-chain conformations are often predicted using rotamer libraries. Loop regions without a corresponding template are built using ab initio or loop modeling databases. |

Once a validated homology model of the target is built, it can be used to perform docking studies with this compound to predict its binding mode and identify key interactions, thereby guiding the exploration of its therapeutic potential. nih.gov

Structure-Based Design Principles

Structure-based drug design (SBDD) utilizes the 3D structural information of the biological target to design and optimize ligands. nih.gov This rational design approach aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound by understanding its interactions with the target's binding site at a molecular level. The availability of a high-resolution crystal structure or a reliable homology model is a prerequisite for SBDD. researchgate.net

For pyrimidine-based compounds, which are known to act as hinge-binding motifs in many protein kinases, SBDD is a particularly effective strategy. eurekaselect.com Molecular docking simulations can be performed to place the this compound molecule into the active site of its target. These simulations predict the preferred binding pose and affinity, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Analysis of the docked pose of this compound within a hypothetical kinase active site, for example, could reveal several key interactions:

Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors and can form crucial hydrogen bonds with backbone amide protons in the hinge region of the kinase, a common binding pattern for kinase inhibitors.

Piperidine Moiety: The piperidine ring can extend into a hydrophobic pocket, forming van der Waals interactions. The nitrogen atom of the piperidine is a basic center and, if protonated, can form a key salt bridge with an acidic residue like aspartate in the active site. nih.govresearchgate.net

Bromo Substituent: The bromine atom at the 5-position of the pyrimidine ring can occupy a specific sub-pocket, potentially forming halogen bonds or hydrophobic interactions that contribute to binding affinity and selectivity.

Based on these predicted interactions, medicinal chemists can propose modifications to the lead structure to improve its activity.

Table 2: SBDD Strategies for Optimizing this compound

| Structural Moiety | Predicted Interaction | Design Strategy for Optimization |

|---|---|---|

| Pyrimidine Ring | Hydrogen bonding with the kinase hinge region. | Maintain the core structure; consider bioisosteric replacements to modulate physicochemical properties without disrupting hinge binding. |

| Piperidine Ring | Hydrophobic interactions; potential salt bridge via the nitrogen atom. | Introduce substituents on the piperidine ring to enhance interactions with a nearby hydrophobic pocket; explore N-alkylation to fine-tune basicity and interactions. mdpi.com |

| Bromo Group | Halogen bonding or occupation of a hydrophobic pocket. | Replace bromine with other halogens (Cl, F) or small alkyl groups to probe the size and electronic requirements of the pocket. |

This iterative cycle of design, synthesis, and biological testing, guided by structural insights, is a cornerstone of modern drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net QSAR models provide valuable insights into the physicochemical properties that govern the activity of a compound series, allowing for the prediction of the activity of newly designed molecules. nih.gov

For a class of compounds derived from the this compound scaffold, a QSAR study would involve synthesizing a library of analogues with systematic variations at different positions of the molecule. The biological activity (e.g., IC50) of each compound against a specific target would be determined experimentally.

The core of a QSAR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized as:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the biological activity to the most relevant descriptors. nih.govtandfonline.com A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = k1 * (LogP) - k2 * (Molecular_Volume) + k3 * (Dipole_Moment) + C

This equation would suggest that activity increases with higher lipophilicity (LogP) and a larger dipole moment, but decreases with a larger molecular volume. Such insights are critical for understanding the mechanism of action and for guiding the design of more potent compounds. tandfonline.com

Table 3: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound | R (Substitution on Piperidine) | pIC50 | LogP | Molecular Volume (ų) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| 1 | -H | 6.5 | 2.8 | 210 | 3.1 |

| 2 | -CH3 | 6.8 | 3.2 | 225 | 3.3 |

| 3 | -OH | 6.2 | 2.1 | 220 | 4.5 |

| 4 | -F | 6.7 | 2.9 | 215 | 4.8 |

| 5 | -C(O)NH2 | 5.9 | 1.5 | 240 | 5.2 |

The statistical quality of the QSAR model is evaluated using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²), which indicate the model's predictive power. nih.govnih.gov A robust and predictive QSAR model serves as a powerful tool for prioritizing the synthesis of new compounds with a higher probability of success.

Based on a comprehensive search of publicly available scientific literature and crystallographic databases, detailed structural analysis data for the specific chemical compound “this compound” is not available. Key experimental results required to populate the requested sections, such as a solved single-crystal X-ray diffraction structure, are not found in the public domain.

This foundational data is essential for determining the crystal system, space group, molecular conformation, and for conducting further analyses like Hirshfeld surface calculations. Without a published crystallographic information file (CIF), a scientifically accurate and verifiable article adhering to the strict outline provided cannot be generated.

Information on related but structurally distinct compounds exists, but per the instructions to focus solely on “this compound,” this data cannot be used. Therefore, it is not possible to provide the requested article at this time.

Structural Elucidation and Noncovalent Interaction Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses

To comprehend the nature of intramolecular and potential intermolecular interactions governing the structure of 5-Bromo-2-(piperidin-4-yl)pyrimidine, computational studies utilizing QTAIM and NCI plot analyses are indispensable. These methods provide profound insights into electron density distribution and the character of noncovalent forces.

The QTAIM analysis focuses on the topological properties of the electron density, ρ(r). By identifying bond critical points (BCPs) where the gradient of the electron density is zero, the nature of chemical bonds and weaker interactions can be characterized. Key parameters at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer a quantitative description of these interactions. Generally, low ρ values, positive values of ∇²ρ, and small H(r) values are indicative of noncovalent interactions.

In a hypothetical QTAIM analysis of this compound, one would expect to identify several intramolecular noncovalent interactions. For instance, potential hydrogen bonds of the C–H···N or C–H···Br type could be present. The piperidine (B6355638) ring and the pyrimidine (B1678525) ring, with their respective hydrogen and nitrogen/bromine atoms, provide a rich environment for such weak, yet structurally significant, interactions. The analysis would quantify the strength and nature of these contacts.

Complementing the QTAIM approach, the NCI plot analysis offers a visual representation of noncovalent interactions in real space. This method is based on the relationship between the electron density and the reduced density gradient (RDG). The resulting 3D plots color-code different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak, van der Waals interactions; and red for repulsive, steric clashes.

For this compound, an NCI plot would likely reveal green-colored surfaces indicating van der Waals forces between the piperidine and pyrimidine rings. Furthermore, small, bluish-green surfaces might appear, signifying weak hydrogen bonds that contribute to the molecule's conformational stability. The bromine atom, with its large electron cloud, would also be a significant contributor to dispersion forces, visualized as a green surface.

The combination of QTAIM and NCI analyses provides a robust framework for understanding the subtle yet crucial noncovalent interactions that dictate the three-dimensional structure and potential crystal packing of this compound. The quantitative data from QTAIM, paired with the intuitive visualization from NCI plots, offers a comprehensive picture of the molecule's electronic structure and bonding characteristics.

Below are illustrative data tables that one might expect to generate from such computational analyses.

Table 1: Hypothetical QTAIM Parameters for Intramolecular Interactions in this compound (Note: These values are representative and for illustrative purposes only, as specific published data for this exact compound is not available.)

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| Weak H-Bond | C-H···N | 0.015 | 0.045 | -0.001 |

| van der Waals | C-H···Br | 0.009 | 0.030 | 0.0005 |

| van der Waals | Ring-Ring | 0.007 | 0.025 | 0.0003 |

Table 2: Interpretation of NCI Plot Regions for this compound (Note: This table provides a qualitative interpretation based on expected interactions.)

| NCI Plot Color | Interaction Type | Location in Molecule |

| Green | van der Waals | Between piperidine and pyrimidine rings; around the bromine atom. |

| Bluish-Green | Weak Hydrogen Bond | Between specific C-H donors and N/Br acceptors. |

| Red | Steric Repulsion | Potentially in sterically hindered regions depending on conformation. |

Investigation of Molecular Interactions and Biochemical Mechanisms Excluding Clinical/safety/efficacy

Identification of Molecular Targets and Binding Mechanisms

There is no specific information in the provided search results identifying the molecular targets or detailing the binding mechanisms of 5-Bromo-2-(piperidin-4-yl)pyrimidine. Pyrimidine (B1678525) derivatives, as a class, are known to interact with a wide variety of biological targets, often acting as inhibitors of enzymes like kinases or as ligands for various receptors. nih.govmdpi.com The specific interactions are highly dependent on the complete chemical structure of the molecule, including all its substituents.

Enzyme Inhibition Studies and Mechanism of Action

No enzyme inhibition studies or specific mechanisms of action were found for this compound in the provided search results.

Specific Enzyme Inhibition Profiles (e.g., Kinases, Hydrolases, Carbonic Anhydrase)

The search results lack specific data on the enzyme inhibition profile of this compound against kinases, hydrolases, or carbonic anhydrases.

Kinases: Many pyrimidine analogs have been developed as kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). nih.govnih.govnih.gov The pyrimidine ring is a key structural feature in many approved kinase inhibitor drugs. However, no data was found to suggest that this compound specifically inhibits any particular kinase.

Hydrolases: There is no information in the search results regarding the activity of this compound as a hydrolase inhibitor.

Carbonic Anhydrase: While sulfonamide derivatives containing pyridine (B92270) and other heterocyclic rings have been studied as carbonic anhydrase inhibitors, there is no indication from the search results that this compound has been evaluated for this activity. mdpi.comnih.govnih.govrsc.orgmdpi.com

Receptor Binding and Ligand-Receptor Interactions

There is no specific data available in the search results concerning the receptor binding properties or ligand-receptor interactions of this compound.

Adenosine (B11128) Receptor Subtype Binding

No studies were found that investigated the binding of this compound to any adenosine receptor subtypes. The purinergic system, which includes adenosine receptors, is a target for pyrimidine and purine (B94841) analogs, but specific binding data for the compound is absent. nih.govnih.govnih.gov

Mechanistic Probing in Cellular Systems (In Vitro Focus on Mechanism, not Efficacy/Safety)

Investigation of Cellular Signaling Pathways

There is no available research detailing the effects of this compound on specific cellular signaling pathways. Studies that would identify which, if any, signaling cascades are modulated by this compound have not been found.

Molecular Level Perturbations of Biological Processes

Information regarding the molecular-level perturbations caused by this compound is not present in the reviewed literature. Consequently, there are no specific biological processes that have been identified as being altered by this compound at a molecular level.

Gene Expression Modulation (Focus on Mechanism)

There are no available studies on how this compound may modulate gene expression. Research into its mechanistic effects on transcription, translation, or other related processes has not been identified.

Applications in Chemical Biology and Research Tool Development

Design and Synthesis of Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with specific protein targets, allowing researchers to study their function in a cellular context. The structure of 5-Bromo-2-(piperidin-4-yl)pyrimidine is well-suited for its use as a foundation for such probes, which typically consist of a ligand for target recognition, a reporter group for detection, and often a reactive group for covalent labeling. frontiersin.org

Fluorescently labeled analogs of biologically active molecules are invaluable for visualizing molecular interactions within living cells. The development of such probes often involves synthetically modifying a core scaffold to attach a fluorophore without compromising its binding affinity for the target protein. scispace.com Pyrimidine (B1678525) derivatives have been successfully decorated with fluorescent moieties to create probes for studying nucleoside metabolism and screening kinase enzymes. nih.gov

Relatively small synthetic alterations to nucleobase moieties can significantly enhance their spectral properties, shifting absorption spectra to longer wavelengths and increasing quantum yields to overcome cellular autofluorescence. scispace.comnih.gov The 5-bromo position on the pyrimidine ring of this compound is an ideal site for introducing a fluorescent tag. This can be achieved through established synthetic methods like the Sonogashira reaction, a palladium-copper catalyzed cross-coupling reaction, which can be used to attach fluorescent groups to pyrimidine rings. nih.gov This strategic placement allows the core ligand to retain its native binding orientation while the attached fluorophore provides a means for detection and quantification.

Affinity-based probes are powerful reagents used to identify the cellular targets of a small molecule or to profile enzyme activity. These probes are typically derived from small-molecule inhibitors that bind with high affinity to a specific protein. nih.gov The probe design involves linking the inhibitor (the affinity ligand) to a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, via a chemical linker. frontiersin.orgnih.gov

The this compound scaffold can serve as the affinity ligand component of such a probe. The pyrimidine and piperidine (B6355638) rings together can be optimized for selective binding to a target protein, such as a kinase, by modifying substituents on either ring. The bromine atom on the pyrimidine ring or the nitrogen atom of the piperidine ring can function as attachment points for a linker, which in turn is connected to a reporter group. This modular design allows for the systematic development of probes to isolate and identify new binding partners for this class of compounds, thereby elucidating their mechanism of action. researchgate.net

Scaffold for Ligand Development

In medicinal chemistry, a scaffold is a core chemical structure upon which a series of derivatives is built to explore and optimize biological activity. The this compound structure represents a privileged scaffold, meaning it is capable of binding to multiple biological targets with high affinity. Pyrimidine-based compounds are known to exhibit a wide spectrum of biological activities, and their derivatives are frequently investigated as potential therapeutic agents. researchgate.net

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemicals for their ability to modulate a specific biological target. mdpi.com Compound libraries for HTS are often built around a central scaffold, with diversity introduced by systematically altering peripheral chemical groups.

The this compound scaffold is an excellent candidate for library synthesis due to its multiple points for chemical diversification.

The 5-bromo position: This site is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, or alkyl groups.

The piperidine nitrogen: This secondary amine can be readily functionalized through N-alkylation or N-acylation, allowing for the introduction of diverse substituents to probe interactions with the target protein. nih.gov

By systematically varying these positions, large and diverse libraries of pyrimidine derivatives can be generated. These libraries can then be screened against targets such as kinases or viral proteins to identify novel hit compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a "hit" compound from an initial screen into a "lead" compound with drug-like properties. SAR involves synthesizing and testing a series of analogs of an active compound to determine which chemical features are essential for its biological activity and which can be modified to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

The this compound scaffold provides a rigid core that allows for systematic modifications to probe SAR. By creating derivatives with different substituents on the piperidine ring and by replacing the bromine atom with other functional groups, chemists can map the chemical space required for optimal target engagement. nih.govmdpi.com For instance, replacing the hydrogen on the piperidine nitrogen with groups of varying size, electronics, and hydrogen-bonding capability can reveal key interactions within the target's binding pocket. This iterative process of design, synthesis, and testing is crucial for rational drug design. nih.gov

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine | C16H19BrN4O | 2379985-78-9 |

| 5-bromo-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine | C17H20BrN3O | 2380068-57-3 |

| 5-bromo-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine | C14H18BrN3O3 | 2380167-45-1 |

| 5-bromo-2-{[1-(3-phenylpropyl)piperidin-4-yl]oxy}pyrimidine | C18H22BrN3O | 2415452-45-6 |

| 5-bromo-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine | C21H24BrN3O3 | 2034579-09-2 |

Building Block in Complex Molecular Synthesis

Beyond its direct use in creating libraries of potential ligands, this compound is also a valuable building block for the synthesis of more complex molecular architectures. In organic synthesis, a building block is a molecule with reactive functional groups that can be readily incorporated into a larger, more elaborate structure.

The two primary reactive sites on this molecule are the bromine atom and the piperidine's secondary amine. The C-Br bond on the electron-deficient pyrimidine ring is highly activated for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds. mdpi.com This allows for the efficient attachment of various aromatic and heterocyclic rings. Concurrently, the piperidine nitrogen can undergo a host of reactions, including reductive amination, acylation, and sulfonylation, to attach complex side chains. nih.gov This dual functionality enables chemists to use this compound as a versatile intermediate in multi-step synthetic routes, providing a reliable and efficient pathway to novel and complex chemical entities. google.comrsc.org

Intermediates for Heterocyclic Compound Synthesis

The utility of this compound as an intermediate is centered on the reactivity of the C-Br bond on the pyrimidine ring. This bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide array of substituents at the 5-position of the pyrimidine ring, leading to the generation of diverse libraries of compounds.

For instance, the Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting the bromo-pyrimidine with an organoboron compound in the presence of a palladium catalyst. This strategy has been employed to synthesize a variety of 5-aryl- and 5-heteroaryl-pyrimidines. These derivatives are of significant interest in drug discovery as the pyrimidine core is a common feature in many biologically active molecules.

Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which can serve as handles for further chemical transformations, such as click chemistry or cyclization reactions, to build more complex heterocyclic systems. The piperidine nitrogen also offers a site for functionalization, such as acylation or alkylation, further expanding the chemical space that can be explored from this versatile intermediate.

The general synthetic utility is highlighted by the preparation of various substituted pyrimidines, where the bromine atom acts as a key functional group for elaboration. rsc.org The synthesis of novel heterocyclic systems often relies on the stepwise construction from such functionalized building blocks. nih.govresearchgate.net

Utility in Multicomponent Reactions

While specific examples detailing the use of this compound in multicomponent reactions (MCRs) are not extensively documented in readily available literature, its structural features suggest potential applicability. Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all reactants, are highly valued for their efficiency in generating molecular complexity. nih.govsemanticscholar.org

Given its structure, this compound could potentially participate in MCRs in several ways. The secondary amine of the piperidine ring can act as a nucleophile. For example, it could be utilized in Ugi or Passerini-type reactions if other appropriate functional groups are present or introduced.

The development of novel MCRs often involves exploring new combinations of reactive components. Pyrimidine derivatives, in general, are used in the synthesis of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines through MCRs. semanticscholar.org The reactivity of the bromo-pyrimidine moiety could also be exploited in sequential MCR-cross-coupling strategies to rapidly assemble complex molecular architectures.

Future Research Directions and Open Questions

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous drive to develop more efficient, selective, and environmentally benign reaction pathways. For a molecule like 5-Bromo-2-(piperidin-4-yl)pyrimidine, future research will likely focus on diversifying its structure through innovative synthetic methods.

A primary area of investigation involves the strategic use of the bromine atom in palladium-catalyzed cross-coupling reactions. Techniques like the Suzuki, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Research into novel catalytic systems, perhaps employing hybrid or multifunctional catalysts, could lead to higher yields and better selectivity in these transformations. semanticscholar.org For instance, the development of catalysts that can selectively activate the C-Br bond without affecting other parts of the molecule is a significant challenge. The use of 5-bromo-2-iodopyrimidine as an intermediate in selective palladium-catalyzed reactions highlights the potential for controlled, stepwise functionalization of the pyrimidine ring, a strategy that could be adapted for derivatives of this compound. rsc.org

Furthermore, one-pot multicomponent reactions offer an efficient approach to synthesizing complex pyrimidine-based scaffolds. semanticscholar.org Future work could explore the possibility of constructing the this compound core or its complex derivatives in a single synthetic operation from simpler starting materials. This would streamline the synthesis process, reduce waste, and allow for the rapid generation of a library of related compounds for screening purposes.

| Reaction Type | Catalyst/Reagent Example | Potential Application for this compound | Reference |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | Functionalization at the 5-bromo position with various arylboronic acids. | mdpi.com |

| Multistep Synthesis | Triethylamine, HATU | Synthesis of diverse analogs starting from precursors like 5-bromo-2,4-dichloropyrimidine. | ijpcbs.com |

| Cyclization Reactions | Piperidine (B6355638) (as catalyst) | Formation of fused heterocyclic systems using the pyrimidine core. | mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides invaluable tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For this compound and its potential derivatives, advanced computational approaches can accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for future exploration. By developing robust QSAR models for a series of derivatives, researchers can predict biological activity, such as enzyme inhibition or cytotoxicity, based on molecular descriptors. nih.gov Such models can help prioritize which novel compounds to synthesize and test, saving significant time and resources. For example, computational studies on other piperidine and pyrimidine derivatives have successfully used 2D and 3D descriptors to build predictive models for anticancer activity. nih.govsemanticscholar.org

Molecular docking simulations are another powerful tool, allowing researchers to predict how a molecule might bind to a specific biological target, such as an enzyme's active site. semanticscholar.orgnih.gov By docking derivatives of this compound into the structures of known therapeutic targets, like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, it is possible to identify promising candidates for drug development. semanticscholar.orgresearchgate.net Furthermore, Density Functional Theory (DFT) studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, aiding in the interpretation of experimental data and the design of new reaction pathways. mdpi.com

| Computational Method | Software/Basis Set Example | Predicted Properties/Applications | Reference |

| Molecular Docking | Autodock Vina | Binding affinity to therapeutic targets (e.g., EGFR kinase). | semanticscholar.orgresearchgate.net |

| QSAR | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Prediction of biological activity (e.g., IC₅₀ values for cancer cell lines). | nih.gov |

| DFT | GAUSSIAN 09 / B3LYP/6-31G(d,p) | Frontier molecular orbitals, reactivity indices, molecular electrostatic potential. | mdpi.com |

| ADME Prediction | Swiss-ADME | Absorption, Distribution, Metabolism, and Excretion properties for drug development. | semanticscholar.orgresearchgate.net |

Development of Highly Selective Molecular Tools for Specific Biochemical Pathways

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer and antimicrobial agents. nih.govresearchgate.netnih.gov A significant future direction for this compound is its development into highly selective molecular probes or tools to investigate specific biochemical pathways.

By modifying the piperidine and pyrimidine rings, it is possible to design molecules that target specific enzymes or receptors with high affinity and selectivity. For instance, derivatives could be synthesized to act as inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov The design of novel pyrimido[4,5-d]pyrimidine derivatives as selective CDK2 inhibitors serves as a blueprint for how the this compound scaffold could be similarly developed. nih.gov

The development of such selective tools would not only provide potential therapeutic leads but also enhance our fundamental understanding of complex biological processes. These molecular probes could be used to dissect signaling pathways, validate new drug targets, and study the mechanisms of disease. The broad spectrum of biological activities associated with pyrimidine derivatives suggests that the this compound core is a versatile starting point for creating tools for a variety of research areas. researchgate.net

Integration of Structural and Mechanistic Data for Rational Design

The rational design of new molecules with desired properties relies on a deep understanding of their structure and mechanism of action. Future research on this compound should focus on integrating structural data from techniques like X-ray crystallography and NMR spectroscopy with mechanistic insights from computational and biological studies.

Obtaining the crystal structure of this compound and its complexes with biological targets would provide invaluable atomic-level information about its binding modes. This structural data is crucial for structure-based drug design, allowing for the precise modification of the molecule to enhance its potency and selectivity. nih.gov

Combining this structural information with mechanistic data—for example, understanding how a derivative inhibits a particular enzyme—allows for a more rational and less trial-and-error approach to designing new compounds. researchgate.net By understanding the key interactions and the role of different functional groups, researchers can make informed decisions about how to modify the parent scaffold to achieve specific goals, whether it be improved biological activity, better pharmacokinetic properties, or novel material characteristics. This integrated approach is essential for translating the potential of the this compound scaffold into tangible applications. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(piperidin-4-yl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves substituting a halogen (e.g., chlorine or bromine) on the pyrimidine ring with a piperidinyl group. For example, reacting 5-bromo-2-chloropyrimidine with piperidine in the presence of a base like K₂CO₃ in DMF at 80–100°C yields the target compound . Optimizing reaction time (12–24 hrs) and stoichiometry (1.2–1.5 equivalents of piperidine) improves yields to ~70–85%. Solvent polarity and temperature control are critical to minimize side products like dehalogenation or over-alkylation.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrimidine ring planarity, piperidine chair conformation) .

- NMR : <sup>1</sup>H NMR reveals piperidine protons (δ 1.5–3.0 ppm) and pyrimidine protons (δ 8.0–9.0 ppm). <sup>13</sup>C NMR confirms bromine’s deshielding effect (~120 ppm for C-Br) .

- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 256.04 for C₉H₁₁BrN₄).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~6–8 mins) .

Q. What are the common functionalization strategies for modifying the piperidine or pyrimidine moieties?

- Methodological Answer :

- Piperidine modifications : N-alkylation (e.g., with methyl iodide) or introduction of substituents via reductive amination .

- Pyrimidine modifications : Suzuki-Miyaura coupling at the 5-bromo position using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl/heteroaryl boronic acids .

- Safety note : Bromine’s lability requires inert atmospheres (N₂/Ar) to prevent debromination during cross-coupling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives in drug discovery?

- Methodological Answer :

- Core modifications : Systematically vary the piperidine (e.g., substituents at C4) or pyrimidine (e.g., halogen replacement) to assess binding affinity.

- Assay design : Use kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination. Compare derivatives like 5-chloro or 5-iodo analogs to study halogen effects .

- Data interpretation : Correlate steric/electronic properties (Hammett σ values, logP) with activity trends. Computational docking (AutoDock Vina) predicts binding poses .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility checks : Validate purity (>95% by HPLC) and confirm stereochemistry (if applicable) via chiral HPLC or circular dichroism .

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Control for off-target effects using knockout models or competitive inhibitors .

- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify consensus trends .

Q. How can computational chemistry optimize the synthesis or bioactivity of derivatives?

- Methodological Answer :

- DFT calculations : Predict reaction pathways (e.g., energy barriers for SNAr vs. cross-coupling) using Gaussian or ORCA software .

- QSAR modeling : Train models with descriptors like molar refractivity or topological polar surface area to prioritize derivatives for synthesis .

- MD simulations : Study solvation effects or protein-ligand stability (GROMACS) to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.